3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid is an organic compound that features a carboxylic acid group and a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid typically involves multi-step organic synthesis. One common method includes the reaction of a suitable pyrimidine derivative with a butanoic acid precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methoxypyrimidine moiety can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate derivatives, reduction may yield alcohols, and substitution reactions may yield a variety of substituted pyrimidine derivatives .
Scientific Research Applications
3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group and methoxypyrimidine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve hydrogen bonding, hydrophobic interactions, and other molecular forces .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Methoxypyrimidine-5-boronic acid
- 4-Carboxypyridin-2-yl isophthalic acid
Uniqueness
3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H12N2O5 |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3-(2-methoxypyrimidin-5-yl)pentanedioic acid |
InChI |
InChI=1S/C10H12N2O5/c1-17-10-11-4-7(5-12-10)6(2-8(13)14)3-9(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
IDKSRZIGMRTFMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.